molecular formula C6HF11O B14671795 1,1,1,3,3,4,4,5,5,6,6-Undecafluorohexan-2-one CAS No. 42287-75-2

1,1,1,3,3,4,4,5,5,6,6-Undecafluorohexan-2-one

Cat. No.: B14671795
CAS No.: 42287-75-2
M. Wt: 298.05 g/mol
InChI Key: XLAWJDSCCUEUPD-UHFFFAOYSA-N
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Description

1,1,1,3,3,4,4,5,5,6,6-Undecafluorohexan-2-one is a fluorinated ketone with the molecular formula C6HF11O This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,3,4,4,5,5,6,6-Undecafluorohexan-2-one typically involves the fluorination of hexan-2-one. One common method is the direct fluorination using elemental fluorine (F2) under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as cobalt trifluoride (CoF3), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often employs electrochemical fluorination (ECF) techniques. In ECF, the starting material is subjected to an electric current in the presence of a fluorine-containing electrolyte, resulting in the substitution of hydrogen atoms with fluorine atoms. This method is advantageous for large-scale production due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,4,4,5,5,6,6-Undecafluorohexan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.

    Reduction: Reduction reactions can yield partially fluorinated alcohols.

    Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild conditions.

Major Products Formed

    Oxidation: Perfluorinated carboxylic acids.

    Reduction: Partially fluorinated alcohols.

    Substitution: Various substituted fluorinated ketones.

Scientific Research Applications

1,1,1,3,3,4,4,5,5,6,6-Undecafluorohexan-2-one has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.

    Biology: Investigated for its potential use in bioimaging and as a probe for studying biological processes.

    Medicine: Explored for its potential as a pharmaceutical intermediate and in the development of fluorinated drugs.

    Industry: Utilized in the production of specialty chemicals, surfactants, and materials with unique properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1,1,1,3,3,4,4,5,5,6,6-Undecafluorohexan-2-one involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its reactivity and ability to form strong bonds with other molecules. This compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,4,4,5,5,6,6-Dodecafluorohexan-2-one: Similar structure but with an additional fluorine atom.

    1,1,1,3,3,4,4,5,5,6,6-Nonafluorohexan-2-one: Similar structure but with fewer fluorine atoms.

    Perfluorohexan-2-one: Fully fluorinated hexan-2-one.

Uniqueness

1,1,1,3,3,4,4,5,5,6,6-Undecafluorohexan-2-one is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to other similar compounds, it offers a balance between reactivity and stability, making it suitable for a wide range of applications in research and industry.

Properties

CAS No.

42287-75-2

Molecular Formula

C6HF11O

Molecular Weight

298.05 g/mol

IUPAC Name

1,1,1,3,3,4,4,5,5,6,6-undecafluorohexan-2-one

InChI

InChI=1S/C6HF11O/c7-2(8)4(11,12)6(16,17)3(9,10)1(18)5(13,14)15/h2H

InChI Key

XLAWJDSCCUEUPD-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(=O)C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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